molecular formula C90H141N33O18S2 B1602424 T140 peptide CAS No. 229030-20-0

T140 peptide

Cat. No.: B1602424
CAS No.: 229030-20-0
M. Wt: 2037.4 g/mol
InChI Key: IMOHHNXUCDZLKM-ADZSTZGASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

T140 is a 14-amino acid cyclic peptide derived from polyphemusin II, a natural antimicrobial peptide found in horseshoe crabs (Tachypleus tridentatus) . It adopts a rigid β-hairpin conformation stabilized by a disulfide bridge between Cys³ and Cys¹⁴, with key residues (Arg², Arg³, Tyr⁵, and Tyr¹⁴) critical for binding to the chemokine receptor CXCR4 . T140 acts as a potent CXCR4 antagonist, blocking the SDF-1/CXCR4 signaling axis, which is implicated in cancer metastasis, HIV entry, and inflammatory diseases . Its applications span oncology (e.g., inhibiting leukemia cell migration ), virology (anti-HIV activity ), and imaging (PET tracers ). However, T140 has limitations, including short in vivo half-life (~30 minutes) and off-target uptake in the liver and kidneys when labeled with copper-64 .

Preparation Methods

Synthetic Routes and Reaction Conditions: T140 is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis involves the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of T140 involves optimizing the SPPS process for large-scale synthesis. This includes using automated peptide synthesizers, high-efficiency resins, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high yield and purity .

Chemical Reactions Analysis

Fluorination and Radiolabeling Reactions

T140 derivatives are radiolabeled with fluorine-18 for positron emission tomography (PET) imaging of CXCR4 expression.

Key Reaction: 18F-Labeling via Succinimidyl Ester Conjugation

  • Reagents :

    • N-succinimidyl-4-¹⁸F-fluorobenzoate (¹⁸F-SFB)

    • T140 peptide precursor (Dde-protected lysine residues)

  • Conditions :

    • pH 8.3 phosphate buffer, 25°C, 40-minute incubation

    • Deprotection: 2% (v/v) hydrazine, 25°C, 10 minutes

  • Product : 4-¹⁸F-T140 (radiochemical purity >99%, specific activity 7 ± 2 GBq/μmol)

  • Yield : 15 ± 5% (decay-corrected)

  • Reference :

Conjugation Reactions for Functionalization

T140 is functionalized with chelators for diagnostic or therapeutic purposes.

Key Reaction: NOTA Chelator Conjugation

  • Reagents :

    • NOTA-N-hydroxysuccinimide (NHS) ester

    • Diisopropylethylamine (DIPEA)

  • Conditions :

    • Dimethylformamide (DMF), room temperature, 4–5 hours

    • Deprotection: 2% hydrazine (v/v)

  • Product : NOTA-T140 conjugate (60–62% yield after HPLC purification)

  • Application : Facilitates aluminum [¹⁸F] labeling for PET imaging.

  • Reference :

Key Reaction: Hydrazine-Mediated Deprotection

  • Reagent : 2% hydrazine (v/v)

  • Conditions :

    • 25°C, 10-minute incubation

  • Outcome : Cleavage of Dde groups from lysine ε-amino groups.

  • Significance : Enables site-specific modifications (e.g., fluorination, chelator conjugation).

  • Reference :

Disulfide Bridge Formation and Stability

The cyclic structure of T140 relies on a disulfide bond between cysteine residues (Cys⁴ and Cys¹³).

Stability in Biological Matrices

T140 derivatives demonstrate stability under physiological conditions.

Serum Stability Analysis:

  • Conditions : Incubation in mouse serum at 37°C

  • Findings :

    • 90% of Al[¹⁸F]NOTA-T140 remained intact after 2 hours.

    • Degradation products attributed to enzymatic hydrolysis.

  • Implication : Suitable for in vivo diagnostic applications.

  • Reference :

Critical Analysis of Reactivity

  • Specificity : Fluorination and NOTA conjugation occur selectively at the N-terminal α-amine, preserving receptor-binding regions.

  • Challenges :

    • Radiolabeling efficiency limited by competing hydrolysis of ¹⁸F-SFB.

    • Red blood cell binding observed for 4-¹⁸F-T140, necessitating cold peptide blocking for tumor imaging .

  • Innovations : Al[¹⁸F]NOTA-T140 achieves high tumor-to-background ratios (27.1:1 tumor/blood) , underscoring its diagnostic utility.

Scientific Research Applications

Tumor Imaging and Diagnosis

T140 and its derivatives have been explored as radiolabeled tracers for Positron Emission Tomography (PET) imaging. For instance, Al[18F]NOTA-T140 has been developed for noninvasive visualization of CXCR4 expression in tumors. Studies demonstrate that this tracer accumulates in CXCR4-positive tumors, correlating with CXCR4 protein expression levels, thus facilitating tumor diagnostics .

Tracer Tumor Type Method Key Findings
Al[18F]NOTA-T140Various tumorsPET ImagingHigh accumulation in CXCR4-positive tumors
4-F-T140Breast cancerBiodistributionInhibition of tumor cell migration

Anti-Metastatic Activity

T140 analogs have shown efficacy in inhibiting metastasis in various cancer models. For example, T140 significantly reduces the migration of breast cancer cells induced by CXCL12, a ligand for CXCR4. In vivo studies indicate that T140 analogs can suppress lung metastasis in mouse models of breast cancer .

  • Case Study: In experimental metastasis models using MDA-MB-231 cells (a breast cancer cell line), T140 analogs were administered via osmotic pumps, resulting in significant suppression of tumor accumulation in the lungs .

Anti-HIV Activity

T140 has been extensively studied for its anti-HIV properties. It effectively blocks X4-tropic HIV-1 entry into host cells by binding to CXCR4, thereby preventing viral infection. In vitro assays have demonstrated that T140 exhibits the highest inhibitory activity against HIV-1 entry compared to other CXCR4 antagonists .

Peptide Activity Mechanism
T140Anti-HIVInhibits entry via CXCR4
  • Case Study: In cell culture experiments, T140 delayed the emergence of drug-resistant strains of HIV, showcasing its potential as a therapeutic agent against HIV infection .

Drug Delivery Applications

T140's ability to target CXCR4 has led to innovative applications in drug delivery systems. It can serve as a carrier molecule to enhance the delivery of therapeutic agents specifically to CXCR4-expressing cells.

  • Example: T140 has been used to deliver anti-HIV drugs like azidothymidine (AZT) directly to infected cells, improving therapeutic efficacy while minimizing off-target effects .

Mechanism of Action

T140 exerts its effects by binding to the CXCR4 receptor, thereby blocking the interaction between CXCR4 and its ligand, stromal cell-derived factor 1 (SDF-1). This inhibition prevents the downstream signaling pathways that are involved in cell migration, proliferation, and survival. The molecular targets and pathways involved include the G protein-coupled receptor (GPCR) signaling cascade, which plays a crucial role in various cellular processes .

Comparison with Similar Compounds

Structural Analogs of T140

TC14012 and TN14003

  • Structure : Optimized T140 derivatives with enhanced stability. TC14012 replaces Arg¹⁴ with citrulline; TN14003 includes a 4-fluorobenzoyl (4-FBz) group .
  • Activity : Both retain high CXCR4 affinity (IC₅₀: 1–10 nM) and inhibit CXCL12-induced migration in leukemia and solid tumors . TN14003 reduces pancreatic cancer metastasis in vivo by 70% .
  • Advantages : Improved pharmacokinetics over T140, with longer half-life (~2 hours) .

Ac-TZ14011

  • Structure : Acetylated derivative with a fluorescein isothiocyanate (FITC) tag for imaging .
  • Activity : Binds CXCR4 with IC₅₀ = 1.2 nM, comparable to T140 . Used in fluorescent imaging of Ewing sarcoma and breast cancer .
  • Limitations : Requires chemical modification for labeling, which may reduce receptor affinity .

Fluorinated and Radiolabeled Derivatives

6-[¹⁸F]FPy-T140

  • Structure : T140 conjugated with a fluorine-18-labeled nicotinic acid group .
  • Activity : Demonstrates superior binding affinity (Kd = 0.19 nM) compared to T140 (IC₅₀ = 2.4 nM) .
  • Advantages : High specificity for PET imaging, minimal off-target accumulation .

Copper-64-Labeled T140 (DOTA-NFB/NOTA-NFB)

  • Structure: T140 conjugated with DOTA or NOTA chelators for radiolabeling .
  • Activity : Reduced CXCR4 affinity (IC₅₀ = 68–138 nM vs. T140’s 2.5 nM) but retains imaging utility .
  • Limitations : High liver/kidney uptake due to metabolic trapping .

Small-Molecule CXCR4 Antagonists

AMD3100 (Plerixafor)

  • Structure : Bicyclam molecule with two cyclam rings .
  • Activity : Binds CXCR4 with IC₅₀ = 10–100 nM, weaker than T140 . FDA-approved for stem cell mobilization .
  • Advantages : Oral bioavailability and long half-life (~4 hours) .
  • Limitations : Partial agonist activity and cardiotoxicity at high doses .

IT1t

  • Structure : Small-molecule inhibitor occupying a subpocket of CXCR4 .
  • Activity : IC₅₀ = 50 nM, lower potency than T140 .
  • Limitations : Narrower binding site coverage compared to T140 analogs like CVX15 .

Engineered Peptides and Hybrid Scaffolds

E5 Peptide

  • Structure: 22-amino acid synthetic peptide .
  • Activity : Inhibits CXCR4 in acute myeloid leukemia (AML) with IC₅₀ = 10 nM . Reduces breast tumor growth by 60% in preclinical models .

FC131

  • Structure : Cyclic pentapeptide derived from T140’s pharmacophore (Arg-Arg-Nal motif) .
  • Activity : Anti-HIV activity (EC₅₀ = 2 nM) but lower CXCR4 affinity than T140 .
  • Modifications: Amidino-FC122 (EC₅₀ = 0.5 nM) shows 10-fold improvement over FC131 .

Comparative Data Table

Compound Type CXCR4 Affinity (IC₅₀/Kd) Half-Life Key Applications Limitations References
T140 Cyclic peptide 2.5 nM (IC₅₀) ~30 min Cancer, HIV, imaging Short half-life, liver uptake
TC14012 T140 analog 4 nM (IC₅₀) ~2 hours Leukemia, lymphoma Requires IV administration
6-[¹⁸F]FPy-T140 Fluorinated T140 0.19 nM (Kd) ~2 hours PET imaging Complex synthesis
AMD3100 Small molecule 10–100 nM (IC₅₀) ~4 hours Stem cell mobilization Partial agonist activity
E5 Synthetic peptide 10 nM (IC₅₀) ~6 hours AML, breast cancer Limited clinical data

Biological Activity

T140 peptide, a 14-residue analog derived from the polyphemusin II peptide, has garnered attention for its potent biological activities, particularly as an antagonist of the chemokine receptor CXCR4. This receptor is critically involved in various physiological processes, including immune response and cancer metastasis. The following sections delve into the biological activity of T140, its mechanisms of action, and relevant research findings.

T140 functions primarily as a selective inhibitor of CXCR4, which is a co-receptor for T-tropic strains of HIV-1. By binding to CXCR4, T140 effectively blocks HIV entry into target cells, demonstrating significant antiviral properties. The peptide's structure includes a disulfide bridge that contributes to its stability and binding affinity, allowing it to exert its effects at low concentrations (nM range) .

Key Features of T140

  • Chemical Structure : Composed of 14 amino acids with a unique disulfide bond.
  • Binding Affinity : High affinity for CXCR4, making it an effective antagonist.
  • Antiviral Activity : Inhibits HIV-1 entry by blocking the receptor necessary for viral infection.

Antiviral Properties

T140 has been extensively studied for its anti-HIV activity. Research indicates that it exhibits one of the highest inhibitory effects against HIV-1 entry among known CXCR4 inhibitors. In vitro assays demonstrated that T140 significantly reduces the binding of anti-CXCR4 antibodies to the receptor, underscoring its potential as a therapeutic agent for HIV treatment .

Tumor Growth Inhibition

In addition to its antiviral properties, T140 has shown promise in oncology. Preclinical studies indicate that T140 can inhibit tumor growth by blocking CXCR4-mediated signaling pathways that promote cancer cell migration and metastasis. This effect has been observed in various cancer models, including breast and prostate cancers .

Table 1: Summary of Biological Activities of T140

ActivityMechanismReference
Anti-HIVInhibits HIV-1 entry via CXCR4 blockade
Tumor Growth InhibitionReduces metastasis by blocking CXCR4 signaling
Imaging AgentUsed in PET imaging to visualize CXCR4 expression

Case Study: Imaging with Al[18F]-NOTA-T140

A pivotal study explored the use of radiolabeled T140 (Al[18F]-NOTA-T140) in positron emission tomography (PET) imaging. This research demonstrated that Al[18F]-NOTA-T140 could selectively accumulate in tumors expressing high levels of CXCR4. The study reported:

  • Radiochemical Yield : 58% at the end of synthesis.
  • Tumor Uptake : Significant uptake in CXCR4-positive tumors (8.34% ID/g at 1 hour post-injection) compared to negative controls (0.33% ID/g) .

Research Findings on Structure-Activity Relationship

Further investigations into the structure-activity relationship (SAR) of T140 have highlighted modifications that enhance its efficacy and specificity as a CXCR4 inhibitor. These studies utilize advanced techniques such as mass spectrometry and bioinformatics to analyze peptide interactions at the molecular level, paving the way for optimized therapeutic designs .

Q & A

Basic Research Questions

Q. What is the structural basis of T140 peptide's high-affinity binding to CXCR4, and how does this inform experimental design?

T140 is a 14-amino acid cyclic peptide with a rigid β-hairpin conformation stabilized by a disulfide bond between Cys⁴ and Cys¹³. Key residues (Arg², Tyr³, Arg⁵, and Arg¹⁴) directly interact with CXCR4's extracellular and transmembrane domains. To study binding, researchers should employ mutagenesis to validate critical residues, surface plasmon resonance (SPR) for affinity measurements, and molecular dynamics simulations to model conformational changes .

Q. How can researchers address the serum instability of native T140 in experimental settings?

Native T140 undergoes proteolytic cleavage at Arg¹⁴, reducing its half-life. Methodological solutions include:

  • C-terminal amidation to prevent enzymatic degradation.
  • Citrulline (Cit) substitution at Arg⁶ and Arg⁸ (e.g., TN14003 and TC14012 derivatives) to reduce cytotoxicity and enhance stability. Validate stability via serum incubation assays (e.g., HPLC or mass spectrometry) over 24–48 hours .

Q. What validation methods are recommended to confirm CXCR4 antagonism in T140-treated models?

  • In vitro : Competitive binding assays using fluorescently labeled CXCL12 (SDF-1) or anti-CXCR4 antibodies.
  • Functional assays : Inhibition of CXCL12-induced chemotaxis in Boyden chambers or calcium flux measurements.
  • In vivo : Metastasis suppression in xenograft models (e.g., breast cancer or pancreatic cancer) with CXCR4⁺ cell lines .

Advanced Research Questions

Q. How can researchers optimize T140-based probes for in vivo CXCR4 imaging while minimizing non-specific red blood cell (RBC) binding?

  • Chelator modifications : Replace the N-terminal 4-fluorobenzoyl group with NOTA or DOTA for radiometal labeling (e.g., ⁶⁴Cu or ⁶⁸Ga), reducing RBC binding while retaining CXCR4 affinity .
  • Low specific activity (SA) dosing : Co-inject unlabeled T140 (10 µg) to saturate RBC binding sites, enabling tumor-specific imaging .
  • Pharmacokinetic profiling : Compare biodistribution at 1–24 hours post-injection to identify optimal imaging windows .

Q. What strategies reconcile conflicting data between T140's in vitro binding affinity and in vivo efficacy?

Discrepancies arise from differences in:

  • Pharmacokinetics : Rapid renal clearance or proteolysis may reduce bioavailability. Use serum-stable derivatives (e.g., TC14012) and monitor plasma stability.
  • Off-target effects : Validate specificity via CXCR4-knockout controls or cross-reactivity screens with related receptors (e.g., CXCR7).
  • Tumor microenvironment : Assess stromal CXCL12 levels via ELISA, as high ligand concentrations may require higher T140 doses .

Q. How should researchers design controlled experiments to assess T140's impact on tumor-stromal interactions?

  • Co-culture models : Combine CXCR4⁺ tumor cells with stromal fibroblasts or mesenchymal stem cells. Measure invasion using Matrigel-coated transwells.
  • In vivo : Use dual xenografts (e.g., tumor + CXCL12-secreting stromal cells) and quantify metastasis via bioluminescence imaging.
  • Biomarker analysis : Profile CXCR4 downstream targets (e.g., ERK phosphorylation) via Western blot or phospho-flow cytometry .

Q. What analytical approaches resolve discrepancies in receptor-ligand interaction studies between T140 analogs and small-molecule antagonists?

  • Crystallography : Compare binding modes of T140 analogs (e.g., CVX15) vs. small molecules (e.g., AMD3100) to identify differential occupancy of CXCR4's ligand-binding pocket.
  • Negative cooperativity assays : Use dimerization-sensitive FRET probes to detect conformational changes induced by T140 but not small molecules .

Q. How can researchers develop serum-stable T140 derivatives without compromising CXCR4 antagonism?

  • Structure-activity relationship (SAR) studies : Systematically substitute residues outside the binding interface (e.g., D-Cit⁸ in TC14012) to enhance stability.
  • Backbone cyclization : Introduce non-natural amino acids or peptidomimetic bonds to resist proteolysis.
  • Preclinical validation : Test derivatives in orthotopic metastasis models and compare efficacy to native T140 using histopathology and qPCR for CXCR4 pathway genes .

Q. Methodological Considerations for Data Interpretation

  • Batch-to-batch variability : For custom-synthesized T140 analogs, request peptide content analysis and HPLC/MS data to ensure consistency in bioassays .
  • Imaging artifacts : In PET/CT studies, correct for non-specific liver/kidney uptake using background subtraction algorithms or dual-isotope imaging .

Properties

IUPAC Name

(2S)-2-[[(3R,6S,9S,12S,15R,20R,23S,26S,29S,32S)-3,6-bis(4-aminobutyl)-15-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-9,26-bis(3-carbamimidamidopropyl)-23-[3-(carbamoylamino)propyl]-12,29-bis[(4-hydroxyphenyl)methyl]-2,5,8,11,14,22,25,28,31-nonaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30-nonazabicyclo[30.3.0]pentatriacontane-20-carbonyl]amino]-5-carbamimidamidopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C90H141N33O18S2/c91-35-5-3-17-58-74(129)116-63(18-4-6-36-92)83(138)123-43-13-24-70(123)82(137)120-66(46-51-28-33-56(125)34-29-51)78(133)115-61(21-10-40-108-88(100)101)73(128)113-62(22-11-42-110-90(104)141)76(131)121-68(80(135)117-64(84(139)140)23-12-41-109-89(102)103)48-142-143-49-69(81(136)119-65(45-50-26-31-55(124)32-27-50)77(132)114-60(72(127)112-58)20-9-39-107-87(98)99)122-79(134)67(47-52-25-30-53-14-1-2-15-54(53)44-52)118-75(130)59(19-8-38-106-86(96)97)111-71(126)57(93)16-7-37-105-85(94)95/h1-2,14-15,25-34,44,57-70,124-125H,3-13,16-24,35-43,45-49,91-93H2,(H,111,126)(H,112,127)(H,113,128)(H,114,132)(H,115,133)(H,116,129)(H,117,135)(H,118,130)(H,119,136)(H,120,137)(H,121,131)(H,122,134)(H,139,140)(H4,94,95,105)(H4,96,97,106)(H4,98,99,107)(H4,100,101,108)(H4,102,103,109)(H3,104,110,141)/t57-,58-,59-,60-,61-,62-,63+,64-,65-,66-,67-,68-,69-,70-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOHHNXUCDZLKM-ADZSTZGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCCN)CCCCN)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N2C1)CCCCN)CCCCN)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC5=CC=CC=C5C=C4)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C90H141N33O18S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80177446
Record name T140 peptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2037.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229030-20-0
Record name T140 peptide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229030200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name T140 peptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.